Dolastatin 15 (trifluoroacetate salt)
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Overview
Description
Dolastatin 15 (trifluoroacetate salt) is a peptide compound derived from the marine sea hare Dolabella auricularia. It is known for its potent anticancer activity, particularly in inhibiting the proliferation of various cancer cell lines . The compound induces cell cycle arrest at the G2/M phase and has shown efficacy in reducing tumor growth in preclinical models .
Preparation Methods
The synthesis of Dolastatin 15 involves multiple steps, starting from a universal dolastatin core. The process includes reacting the C-terminal carboxylic acid group with an amine to form an amide bond and reacting the N-terminal amine with a carboxylic acid to form another amide bond . These steps can be performed in either order, and the synthesis requires precise control of reaction conditions to achieve high purity .
Chemical Reactions Analysis
Dolastatin 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds, altering the compound’s structure and activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its anticancer properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified peptides with altered biological activity .
Scientific Research Applications
Dolastatin 15 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Mechanism of Action
Dolastatin 15 exerts its effects by targeting tubulin, a protein essential for microtubule formation. The compound binds to the vinca site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest . This disruption causes a loss of tension across kinetochore pairs, activating the tension-sensing checkpoint protein BuBR1 and promoting cell cycle arrest at the G2/M phase . The compound’s ability to inhibit microtubule re-polymerization further contributes to its anticancer activity .
Comparison with Similar Compounds
Compared to Dolastatin 10, Dolastatin 15 is less potent but still exhibits significant anticancer activity . Dolastatin 10 has a shorter half-life and higher potency, making it more effective in preclinical models . Dolastatin 16, on the other hand, has been studied for its antifouling activity and shows promise in preventing marine biofouling .
Similar compounds include:
Dolastatin 10: More potent and with a longer half-life compared to Dolastatin 15.
Dolastatin 16: Studied for antifouling activity.
Auristatin: Another class of compounds related to dolastatins, used in antibody-drug conjugates for cancer therapy.
Dolastatin 15’s unique mechanism of action and its potential for targeted cancer therapy make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C47H69F3N6O11 |
---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H68N6O9.C2HF3O2/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30;3-2(4,5)1(6)7/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53);(H,6,7)/t31-,32-,33-,36-,37-,38-,39-;/m0./s1 |
InChI Key |
WLQCZJXUPFRLAM-SKKFVSJOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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